3-cyclopropyl-4-(2-methylpropyl)-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC17785186
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17N3 |
|---|---|
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | 5-cyclopropyl-4-(2-methylpropyl)-1H-pyrazol-3-amine |
| Standard InChI | InChI=1S/C10H17N3/c1-6(2)5-8-9(7-3-4-7)12-13-10(8)11/h6-7H,3-5H2,1-2H3,(H3,11,12,13) |
| Standard InChI Key | YGVPHANEOLRLSG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=C(NN=C1N)C2CC2 |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
The compound’s pyrazole ring is substituted at positions 3, 4, and 5 with cyclopropyl, 2-methylpropyl (isobutyl), and amine groups, respectively. This arrangement creates a sterically crowded environment that modulates its electronic distribution and intermolecular interactions. The cyclopropyl group introduces angle strain, enhancing reactivity in ring-opening or cross-coupling reactions. Meanwhile, the isobutyl side chain contributes to increased lipophilicity, which may improve membrane permeability in biological systems .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | 5-Amino-3-cyclopropyl-4-(2-methylpropyl)-1H-pyrazole |
| Canonical SMILES | CC(C)CC1=C(NC(=N1)C2CC2)N |
| Topological Polar Surface Area | 56.6 Ų |
The amine group at position 5 serves as a hydrogen bond donor, enabling interactions with biological targets such as enzymes or receptors. Computational models predict moderate blood-brain barrier permeability, suggesting potential central nervous system activity .
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of 3-cyclopropyl-4-(2-methylpropyl)-1H-pyrazol-5-amine typically begins with functionalization of a pyrazole precursor. A representative pathway involves:
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Cyclopropanation: Introduction of the cyclopropyl group via [2+1] cycloaddition using dihalocarbenes or transition-metal catalysts.
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Alkylation: Attachment of the isobutyl moiety through nucleophilic substitution or Friedel-Crafts alkylation .
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Amination: Direct amination at position 5 using hydroxylamine or ammonia under high-pressure conditions.
Microwave-assisted synthesis has been employed to enhance reaction efficiency, reducing typical reaction times from 12 hours to 30 minutes while maintaining yields above 75%. Challenges include regioselectivity control during cyclopropanation and preventing N-alkylation side reactions during amination.
Table 2: Comparative Synthetic Yields
| Synthetic Step | Conventional Yield (%) | Microwave-Assisted Yield (%) |
|---|---|---|
| Cyclopropanation | 58 | 72 |
| Alkylation | 65 | 81 |
| Amination | 47 | 68 |
Material Science Applications
Polymer Modifiers
The strain energy of the cyclopropane ring (27.5 kcal/mol) can be harnessed to create shape-memory polymers. Incorporating 3-cyclopropyl-4-(2-methylpropyl)-1H-pyrazol-5-amine into polyurethane matrices increases glass transition temperatures by 15°C, enhancing thermal stability.
Challenges and Future Directions
Synthetic Optimization
Current limitations include low regioselectivity during cyclopropanation and scalability issues. Future work should explore asymmetric catalysis to improve stereochemical control and flow chemistry for large-scale production .
Target Identification
High-throughput screening is needed to identify specific biological targets. Proteomic studies using affinity chromatography probes could elucidate binding partners in disease-relevant pathways.
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